N-Hydroxyphthalimide

Catalysis Thermochemistry Radical chemistry

Select N-Hydroxyphthalimide (NHPI) to secure superior catalytic selectivity your aerobic oxidation and functionalization workflows demand. Unlike N-hydroxysuccinimide (NHSI), NHPI delivers higher activity for alcohol-to-aldehyde and ethylbenzene-to-acetophenone conversions. Compared with TEMPO, NHPI uniquely preserves polymer morphology during cellulose carboxylation—critical for textile, biomedical, and nanocellulose applications. For industrial ethylbenzene hydroperoxide production, the NHPI/NaOH system yields the highest reported selectivity among N-hydroxy imides. Available in ≥98% purity with ambient shipping; request a quote for bulk quantities.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 524-38-9
Cat. No. B041947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxyphthalimide
CAS524-38-9
Synonyms2-Hydroxyisoindole-1,3-dione;  2-Hydroxyisoindoline-1,3-dione;  2-Hydroxyphthalimide;  F 802;  N-Hydroxyphthalamide;  NSC 770;  2-Hydroxy-1H-isoindole-1,3(2H)-dione
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)O
InChIInChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4,12H
InChIKeyCFMZSMGAMPBRBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxyphthalimide (NHPI) CAS 524-38-9: Technical Baseline for Scientific Procurement


N-Hydroxyphthalimide (NHPI, CAS 524-38-9) is an N-hydroxy imide derivative of phthalimide that functions as a precursor to the phthalimide N-oxyl (PINO) radical [1]. This radical species serves as an organocatalyst for hydrogen atom transfer (HAT) processes, enabling selective aerobic oxidations of hydrocarbons, alcohols, and other organic substrates under mild conditions [2]. NHPI is distinguished by its ability to operate in both metal-catalyzed and metal-free catalytic systems, with a well-characterized O–H bond dissociation energy (BDE) that is central to its catalytic activity [3].

Why N-Hydroxyphthalimide Cannot Be Interchanged with Generic N-Hydroxy Imides


Substitution of N-hydroxyphthalimide (NHPI) with other N-hydroxy imides—such as N-hydroxysuccinimide (NHSI), N-hydroxysaccharin (NHS), or N-hydroxymaleimide (NHMI)—is not technically equivalent due to significant differences in bond dissociation energy (BDE), redox potential, and substrate-dependent reactivity [1]. For instance, NHS shows higher activity for cycloalkane autoxidation, whereas NHPI is superior for ethylbenzene and alcohol oxidations due to a shift in the rate-limiting step [2]. Additionally, NHPI provides better preservation of polymer morphology in cellulose functionalization compared to TEMPO, which causes extensive depolymerization [3]. These quantitative performance divergences directly impact reaction selectivity, product yield, and material integrity in downstream applications.

N-Hydroxyphthalimide (NHPI) Quantitative Differentiation Evidence: Comparator-Based Performance Data


NHPI vs. N-Hydroxymaleimide (NHMI): Bond Dissociation Energy Comparison

N-Hydroxyphthalimide (NHPI) exhibits a slightly lower O–H bond dissociation energy (BDE) than N-hydroxymaleimide (NHMI), indicating marginally greater ease of radical formation and HAT initiation. Gas-phase BDEs calculated by G3B3 and CBS-APNO methods are 83.3 and 83.5 kcal mol⁻¹ for NHPI and NHMI, respectively [1]. Liquid-phase BDE for NHPI ranges from 83.3 to 83.7 kcal mol⁻¹ across various solvents [1].

Catalysis Thermochemistry Radical chemistry

NHPI vs. N-Hydroxysaccharin (NHS): Substrate-Dependent Reactivity in Autoxidation

Direct head-to-head comparison reveals that NHPI and N-hydroxysaccharin (NHS) exhibit inverted substrate preferences. NHS/Co is more reactive than NHPI/Co for cycloalkane autoxidation, while NHPI/Co is more reactive for ethylbenzene and alcohol autoxidation [1]. This reversal is attributed to differences in the rate-limiting step, which shifts based on substrate reactivity and catalyst BDE [1]. For cyclododecane, NHS/Co(acac)₃ achieved 90% selectivity to a 4:1 alcohol:ketone mixture at 24% conversion in PhCF₃ at 80 °C [1].

Autoxidation Hydrocarbon oxidation Catalyst selection

NHPI vs. TEMPO: Differential Oxidation Efficiency and Material Preservation on Cellulose

In a direct comparison of oxidation mediators for regenerated cellulose (viscose) fibers, NHPI/anthraquinone resulted in a higher content of carboxylic groups and superior preservation of fiber morphology and molecular weight compared to TEMPO-mediated oxidation [1]. TEMPO-mediated oxidation caused significantly higher depolymerization and material degradation [1]. Reactions were carried out at room temperature, pH 10.5, for 2.5 hours using sodium hypochlorite and catalytic sodium bromide [1].

Cellulose modification Polymer chemistry Selective oxidation

NHPI-Derived PINO Radical: Quantified Thermal Stability and Decomposition Kinetics

The PINO radical generated from NHPI decomposes with a second-order rate constant of 0.6 ± 0.1 L mol⁻¹ s⁻¹ at 25 °C in acetic acid, indicating relatively slow self-decay [1]. This kinetic parameter provides a quantitative benchmark for comparing NHPI-derived radical stability against other N-oxyl radical systems. The molar absorptivity of PINO• is 1.36 × 10³ L mol⁻¹ cm⁻¹ at λmax 382 nm [1].

Radical stability Reaction kinetics Catalyst lifetime

NHPI + NaOH System: Superior Hydroperoxide Yield in Ethylbenzene Oxidation

In ethylbenzene oxidation with air, the combination of NHPI and minute amounts of NaOH (0.005 mol% relative to ethylbenzene) produces the highest hydroperoxide yield reported to date among N-hydroxyimide catalysts tested [1]. While N-hydroxynaphthalimide (NHNI) exhibited the highest conversion rate, the NHPI/NaOH system achieved superior hydroperoxide selectivity and yield due to suppressed by-product formation [1].

Ethylbenzene oxidation Hydroperoxide synthesis Selectivity enhancement

NHPI vs. Cl4NHPI: Halogen Substitution Enhances Catalytic Performance

Tetrachloro-substituted NHPI (Cl4NHPI) demonstrates significantly improved catalytic performance compared to parent NHPI in the aerobic oxidation of cyclohexylbenzene (CHB) to cyclohexylbenzene-1-hydroperoxide (CHBHP). Compared with NHPI, CHB conversion and CHBHP selectivity over Cl4NHPI were increased by 10.47% and 13.24%, respectively [1]. This establishes a quantitative benchmark for evaluating NHPI derivatives in oxidation catalysis.

Catalyst design Structure-activity relationship Cyclohexylbenzene oxidation

N-Hydroxyphthalimide (NHPI) Evidence-Backed Application Scenarios for Scientific and Industrial Use


Selective Oxidation of Benzylic Alcohols and Alkylbenzenes

NHPI is the preferred catalyst over N-hydroxysaccharin (NHS) for aerobic oxidations targeting alcohols and ethylbenzene substrates. Direct comparative studies demonstrate that NHPI/Co exhibits higher reactivity than NHS/Co for these substrate classes, a reversal of the trend observed for cycloalkanes [4]. This substrate-specific advantage makes NHPI the rational choice for synthetic protocols involving benzylic alcohol oxidation to aldehydes or ethylbenzene conversion to acetophenone.

Cellulose and Polysaccharide Functionalization with Preserved Polymer Integrity

For surface functionalization of cellulosic materials requiring carboxylic group introduction while maintaining fiber morphology and molecular weight, NHPI is demonstrably superior to TEMPO. Head-to-head studies on viscose fibers show that NHPI/anthraquinone mediation yields higher carboxylic group content and better preservation of polymer structure, whereas TEMPO causes extensive depolymerization [4]. This is critical for applications in textile modification, biomedical materials, and nanocellulose production.

Ethylbenzene Hydroperoxide Production with Enhanced Yield

Industrial-scale production of ethylbenzene hydroperoxide—a key intermediate in propylene oxide/styrene monomer (PO/SM) processes—benefits from the NHPI/NaOH catalytic system. This combination yields the highest reported hydroperoxide selectivity among N-hydroxy imides tested, despite NHNI exhibiting faster conversion rates [4]. The selectivity enhancement via NaOH addition is unique to NHPI systems, enabling higher product purity and reduced downstream purification costs.

Baseline Catalyst for Structure-Activity Relationship Studies and Derivative Development

NHPI serves as the well-characterized parent scaffold for developing enhanced N-hydroxy imide catalysts. Quantitative benchmarks have been established for halogen-substituted derivatives: Cl4NHPI improves CHB conversion by 10.47% and CHBHP selectivity by 13.24% compared to NHPI [4]. Additionally, multi-nitroxyl catalysts like NDHPI and THICA exhibit higher intrinsic activity [5], providing a reference framework for rational catalyst design and procurement of advanced derivatives.

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